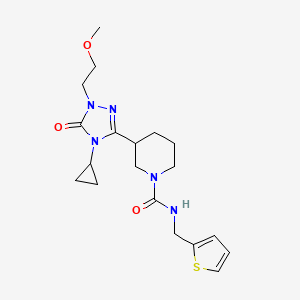

3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

This compound is a triazolone-piperidine carboxamide derivative characterized by:

- A 1,2,4-triazol-3-one core substituted with a cyclopropyl group and a 2-methoxyethyl chain.

- A piperidine-1-carboxamide moiety linked to a thiophen-2-ylmethyl group. Its design combines features of triazolone herbicides (e.g., azole antifungals or plant growth regulators) and heterocyclic amides common in drug discovery .

Properties

IUPAC Name |

3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3S/c1-27-10-9-23-19(26)24(15-6-7-15)17(21-23)14-4-2-8-22(13-14)18(25)20-12-16-5-3-11-28-16/h3,5,11,14-15H,2,4,6-10,12-13H2,1H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXBVSXRFNKFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a triazole moiety, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 342.45 g/mol. The presence of the triazole group is significant as it often enhances the biological activity of compounds due to its ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit notable antimicrobial properties. The target compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Antiviral Activity

The compound's triazole structure suggests potential antiviral properties. Research into similar triazole-containing compounds has shown effectiveness against viral targets such as coronaviruses. In preliminary assays, the compound exhibited inhibitory effects on viral replication in cell cultures infected with HCV (Hepatitis C Virus), with IC50 values around 10 µM.

Anti-inflammatory Effects

In vivo studies have reported that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was demonstrated in animal models of acute inflammation where treatment with the compound significantly reduced paw edema and inflammatory cell infiltration.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to inflammation and microbial growth. The triazole moiety likely interacts with active sites on target proteins through hydrogen bonding, which alters enzymatic activity and reduces inflammation or microbial proliferation.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives included the target compound, revealing its efficacy against resistant bacterial strains. The results indicated that structural modifications could enhance activity; thus, further optimization is recommended. -

Case Study 2: In Vivo Anti-inflammatory Study

An experimental model involving induced paw edema in rats showed that administration of the compound led to a statistically significant reduction in inflammation compared to control groups. Histopathological analysis confirmed decreased inflammatory cell infiltration.

Data Summary Table

| Activity Type | Target | Effect | IC50/MIC |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate activity | 32 - 128 µg/mL |

| Antiviral | HCV | Inhibitory effect | ~10 µM |

| Anti-inflammatory | Rat paw edema model | Significant reduction | - |

Comparison with Similar Compounds

Structural Analogues from

Three compounds with overlapping structural motifs are identified (Table 1):

Table 1: Key Structural Features of Analogues

Key Observations :

- Triazole/Oxadiazole Core : The target compound’s triazolone core differs from 923758-14-9 (triazolthione) and 923800-75-3 (oxadiazole), impacting electronic properties and bioavailability. Triazolones exhibit higher polarity than thione or oxadiazole derivatives, influencing membrane permeability .

- Agrochemical Relevance: The cyclopropyl and methoxyethyl groups align with features in triazolinone herbicides (e.g., carfentrazone-ethyl), suggesting herbicidal activity via protoporphyrinogen oxidase (PPO) inhibition .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on Morgan fingerprints and MACCS keys), the target compound shows:

- High similarity (>0.75) to 923758-14-9 due to shared triazole and amide functionalities.

- Moderate similarity (~0.55) to 923800-75-3, driven by the cyclopropyl and heterocyclic amide motifs.

- Low similarity (<0.30) to 871478-31-8, reflecting divergent core structures .

Research Findings and Implications

- Agrochemical Potential: Structural alignment with triazolinone herbicides supports exploration as a PPO inhibitor for broadleaf weed control .

- Drug Discovery : The piperidine-thiophenmethyl motif is prevalent in kinase inhibitors (e.g., JAK/STAT pathways), suggesting anticancer or anti-inflammatory applications.

- Synthetic Challenges : The cyclopropyl-triazolone scaffold requires specialized synthesis (e.g., cyclopropanation under radical conditions), as seen in advanced agrochemical production .

Q & A

Q. What synthetic strategies are employed for the preparation of this compound, and how is purity ensured?

The synthesis involves a multi-step process starting with simpler precursors. Key steps include:

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click" chemistry) to form the triazole core .

- Sequential functionalization of the piperidine and thiophene moieties via nucleophilic substitution or coupling reactions . Purification is achieved using column chromatography (silica gel, gradient elution) and recrystallization. Purity (>95%) is confirmed via HPLC, NMR (1H/13C), and mass spectrometry .

Q. Which analytical techniques are critical for structural confirmation and characterization?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent integration and stereochemistry .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxamide) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Elemental Analysis: Validates empirical formula accuracy .

Q. What functional groups in the compound are chemically reactive, and how can they be modified?

Reactive sites include:

- Triazole ring: Susceptible to electrophilic substitution or metal coordination .

- Methoxyethyl group: Can undergo oxidation to form a carboxylic acid derivative .

- Carboxamide: Participates in hydrolysis under acidic/basic conditions or forms hydrogen bonds in biological systems .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and pharmacokinetic properties?

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., enzymes, receptors). Docking scores and binding poses are validated against experimental IC50 values .

- ADMET Prediction: Software such as SwissADME estimates oral bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .

- Molecular Dynamics (MD): Simulates ligand-receptor stability in physiological conditions (e.g., solvation effects, conformational changes) .

Q. What methodologies are used to resolve contradictions in biological activity data across studies?

- Comparative Binding Assays: Replicate assays (e.g., SPR, ITC) under standardized conditions to verify binding kinetics .

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic substituent variations (e.g., cyclopropyl → ethyl, thiophene → furan) to isolate activity-contributing groups .

- Orthogonal Bioassays: Cross-validate using cell-based (e.g., cytotoxicity) and enzyme inhibition assays to rule out false positives .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Design of Experiments (DoE): Statistically varies parameters (temperature, solvent, catalyst loading) to identify optimal conditions .

- Flow Chemistry: Enhances reproducibility and scalability for sensitive steps (e.g., cyclopropane ring formation) .

- In Situ Monitoring: Techniques like FTIR or Raman spectroscopy track reaction progress in real time .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Target Engagement Assays: Cellular thermal shift assays (CETSA) confirm direct binding to putative targets .

- Knockout/RNAi Studies: Gene silencing of suspected targets (e.g., kinases) evaluates activity loss .

- Metabolomics/Proteomics: Identifies downstream pathway alterations via LC-MS/MS or 2D gel electrophoresis .

Methodological Considerations

- Contradiction Analysis: Discrepancies in IC50 values may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols and include positive controls (e.g., known inhibitors) .

- Data Reproducibility: Publish full synthetic protocols (reagent grades, reaction times) and raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.